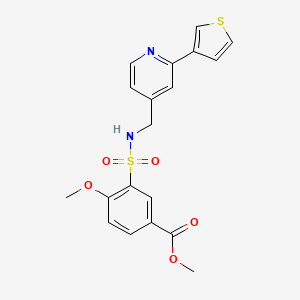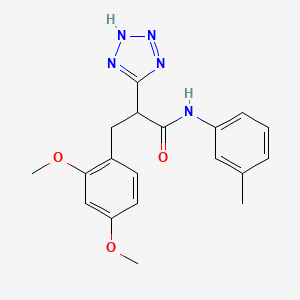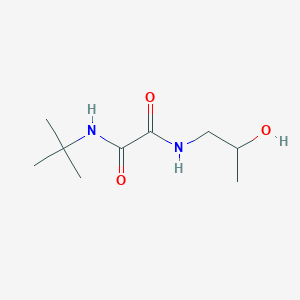![molecular formula C18H10F3N3O B2944113 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile CAS No. 338751-76-1](/img/structure/B2944113.png)
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile” is a chemical compound . It is a bioactive compound that exhibits formidable potential as an active agent in the creation of pharmaceuticals addressing an array of ailments, such as cancer, inflammation, and cardiovascular disorders .
Molecular Structure Analysis
The molecular structure of “6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile” is complex, with multiple aromatic rings and a nitrile group . The trifluoromethyl group and the phenoxy group are significant components of the molecule .Aplicaciones Científicas De Investigación
Herbicidal Activity
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile and its derivatives have been explored for their potential as herbicides. Xu et al. (2012) synthesized several derivatives and evaluated their herbicidal activities, finding some compounds to exhibit excellent effectiveness at low dosages. This indicates the potential of these compounds in agricultural applications (Xu et al., 2012).
Anti-bacterial and Anticonvulsant Applications
Rostamizadeh et al. (2013) and Hallot et al. (1986) explored the synthesis of pyridazine derivatives, including 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile, for their antibacterial and anticonvulsant properties. These studies suggest the potential use of these compounds in medical treatments for bacterial infections and epilepsy (Rostamizadeh et al., 2013); (Hallot et al., 1986).
Material Science and Chemical Synthesis
In the field of material science, research by Zong and Thummel (2005) on Ru complexes for water oxidation and by Ma et al. (2010) on polyimides derived from pyridine-containing diamines, including derivatives of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile, reveal the compound's applicability in developing new materials and chemical synthesis processes (Zong & Thummel, 2005); (Ma et al., 2010).
Corrosion Inhibition
Mashuga et al. (2017) conducted a study on the inhibitory effect of pyridazine derivatives, including 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile, for the corrosion of mild steel in acidic environments. This indicates the potential of these compounds in industrial applications as corrosion inhibitors (Mashuga et al., 2017).
Direcciones Futuras
The future directions for research on “6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in pharmaceuticals .
Mecanismo De Acción
Target of Action
The primary targets of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile are currently unknown. This compound shares structural similarities with other trifluoromethyl group-containing drugs
Mode of Action
Based on its structural similarity to other trifluoromethyl group-containing drugs , it may interact with its targets in a similar manner
Biochemical Pathways
Other trifluoromethyl group-containing drugs have been shown to affect various biochemical pathways
Propiedades
IUPAC Name |
6-phenyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)14-7-4-8-15(10-14)25-17-13(11-22)9-16(23-24-17)12-5-2-1-3-6-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMRVESARDMHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)
![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)


![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2944046.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2944052.png)